2-AMINOHEPTANE

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tuaminoheptane can be synthesized through the reductive amination of heptanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: Industrial production of tuaminoheptane involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tuaminoheptan unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Tuaminoheptan kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um primäre Amine zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Heptanon oder Heptanal.

Reduktion: Heptanamin.

Substitution: Verschiedene substituierte Heptane, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

2-Aminoheptane serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the creation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's structure allows for diverse chemical reactions such as oxidation to form heptanone or heptanal and reduction to yield secondary or tertiary amines.

Comparison of Related Compounds

The following table summarizes key properties of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| This compound | Aliphatic Amine | Seven-carbon chain; sympathomimetic effects |

| 1-Aminopentane | Aliphatic Amine | Shorter chain; less potent sympathomimetic effects |

| Phenethylamine | Aromatic Amine | Contains an aromatic ring; stronger stimulant effects |

Biological Research

Neurotransmitter Modulation

Research indicates that this compound may play a role in modulating neurotransmitters, particularly norepinephrine and dopamine. Its stimulant properties are linked to increased neuronal activity, which could have implications for cognitive enhancement and treatment of conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Therapeutic Potential

Studies are ongoing to explore the therapeutic applications of this compound. Its ability to act as a sympathomimetic agent suggests potential uses in treating respiratory conditions through its decongestant properties by causing vasoconstriction in nasal passages. However, regulatory scrutiny has limited its use due to safety concerns.

Industry Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is being investigated for its potential use in weight-loss supplements and other dietary products. However, concerns regarding its safety profile have led to warnings about its presence in over-the-counter products . The compound's stimulant effects have raised alarms similar to those associated with other banned substances like DMAA (1,3-dimethylamylamine) .

Case Studies

Detection Methods in Sports

Recent studies have focused on developing reliable detection methods for this compound in urine samples of athletes. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to confirm the presence and concentration of this compound, highlighting its relevance in sports medicine and anti-doping efforts.

Wirkmechanismus

Tuaminoheptane acts as a reuptake inhibitor and releasing agent of norepinephrine. This action increases the levels of norepinephrine in the synaptic cleft, leading to enhanced stimulation of adrenergic receptors. The compound’s vasoconstrictive properties are due to its ability to stimulate alpha-adrenergic receptors, leading to the constriction of blood vessels .

Vergleich Mit ähnlichen Verbindungen

Methylhexanamine: Another sympathomimetic agent used as a stimulant and decongestant.

Heptaminol: A compound with similar vasoconstrictive properties.

Isometheptene: Used as a nasal decongestant and has similar sympathomimetic effects.

Uniqueness: Tuaminoheptane is unique due to its specific structure as an alkylamine, which differentiates it from other norepinephrine releasing agents like phenethylamines. This structural difference contributes to its distinct pharmacological profile and applications .

Biologische Aktivität

2-Aminoheptane, also known as tuaminoheptane, is a compound with significant biological activity primarily associated with its role as a sympathomimetic agent. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

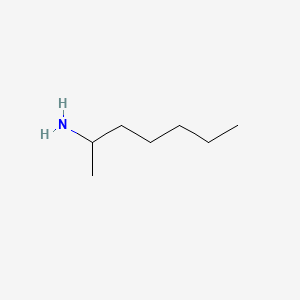

Chemical Structure and Properties

This compound is an isomeric heptylamine characterized by the following chemical formula:

- Molecular Formula : CHN

- Molecular Weight : 115.23 g/mol

This compound has been studied for its stimulant effects and its ability to act as a decongestant through vasoconstriction.

The primary mechanism of action of this compound involves:

- Sympathomimetic Activity : It stimulates the sympathetic nervous system, leading to increased levels of norepinephrine. This results in physiological effects such as elevated heart rate and blood pressure.

- Vasoconstriction : By narrowing blood vessels in the nasal passages, it alleviates congestion. However, the efficacy of this application has been debated among health authorities due to potential side effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Sympathomimetic Effects | Increases norepinephrine levels, enhancing alertness and energy levels. |

| Decongestant Properties | Causes vasoconstriction, reducing nasal congestion. |

| Potential Side Effects | May cause skin irritation and allergic reactions in some individuals. |

Enzyme Kinetics and Applications

A study involving the use of this compound as a nitrogen source demonstrated its effectiveness in microbial growth. Specifically, recombinant E. coli expressing ω-transaminase showed enhanced growth in minimal media containing this compound compared to other amino compounds:

- Growth Rate Comparison : E. coli grown in 2 mM this compound reached an optical density (OD) of 0.3 in 2 days, while the same OD was achieved in 6 days with 2-aminobutane .

Synthesis and Formulation

Several synthesis methods for this compound have been documented, highlighting its versatility in pharmaceutical applications. Notably, formulations including:

- Topical Solutions : Combinations with oils or gels for therapeutic use.

- Inhalants : Formulations incorporating menthol and camphor alongside this compound for respiratory relief .

Safety and Regulatory Considerations

Despite its potential benefits, safety concerns have been raised regarding the use of this compound. Reports indicate possible adverse reactions such as skin irritation and allergic responses, which may limit its therapeutic applications. Regulatory scrutiny has also been applied to products containing this compound due to these risks.

Eigenschaften

IUPAC Name |

heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRBKQFNFZQRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3595-14-0 (sulfate), 6159-35-9 (hydrochloride), 6411-75-2 (sulfate (2:1)) | |

| Record name | Tuaminoheptane [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048468 | |

| Record name | 2-Aminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-82-0, 44652-67-7 | |

| Record name | 2-Aminoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuaminoheptane [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044652677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tuaminoheptane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-AMINOHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINOHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tuaminoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUAMINOHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0420GYD84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.